

Safety data sheet for 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
Cat. No.:	B1272969

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride**

This guide provides an in-depth analysis of the chemical properties, hazards, and requisite safety protocols for **2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride**. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety procedures, ensuring a comprehensive and actionable understanding for laboratory and process scale applications.

Section 1: Core Chemical and Physical Identity

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is a key intermediate in organic synthesis, valued for its reactive sulfonyl chloride group and the specific electronic and steric properties imparted by the bromo and trifluoromethyl substituents. A precise understanding of its physical properties is the foundation of its safe handling.

Table 1: Chemical Identification

Identifier	Value
CAS Number	54403-98-4 [1] [2]
Molecular Formula	C ₇ H ₃ BrClF ₃ O ₂ S [1] [2]
Molecular Weight	323.51 g/mol [1] [2]
Synonyms	3-Bromo-4-(chlorosulphonyl)benzotrifluoride, 2-bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride [2]

Table 2: Physicochemical Properties

Property	Value	Significance for Handling
Appearance	Off-white to faint beige fused solid [2]	Visual confirmation of the material.
Boiling Point	235-236 °C (lit.) [2]	Low volatility at room temperature, but vapor can be generated upon heating.
Density	1.865 g/mL at 25 °C (lit.) [2]	Significantly denser than water; will sink in aqueous media.
Flash Point	35 °C (95 °F) - closed cup [2]	Classified as a flammable liquid; vapors can form an ignitable mixture with air.
Sensitivity	Moisture Sensitive [2]	Reacts with water, which is a primary driver of its corrosive nature.

Section 2: Hazard Analysis and the Chemistry of Corrosivity

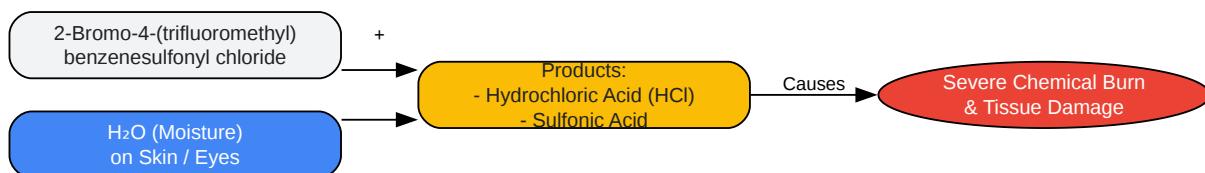

The compound's dual hazard profile—flammability and corrosivity—demands stringent control measures. While flammability is straightforwardly addressed by avoiding ignition sources, its severe corrosivity is rooted in its chemical reactivity, particularly with water.

Table 3: GHS Hazard Classification

Pictogram	Class	Signal Word	Hazard Statement
	Flammable Liquid, Cat. 3[1]	Danger[1][2]	H226: Flammable liquid and vapour[1][2]
corrosive	Skin Corrosion, Cat. 1B[1]	Danger[1][2]	H314: Causes severe skin burns and eye damage[1][2]

The Mechanism of Corrosivity: Inherent Reactivity

The primary cause of the H314 classification is the high reactivity of the sulfonyl chloride functional group. Upon contact with nucleophiles, most notably water, it undergoes rapid hydrolysis. This reaction is not merely a dissolution; it is a chemical transformation that produces highly corrosive byproducts: hydrochloric acid (HCl) and 2-bromo-4-(trifluoromethyl)benzenesulfonic acid. When the reagent contacts biological tissue, it reacts with the ambient moisture on the skin, in the eyes, or in the respiratory tract, causing immediate and severe chemical burns.[3][4] Understanding this mechanism underscores why preventing contact with moisture during storage and handling is paramount.

[Click to download full resolution via product page](#)

Caption: Hydrolysis reaction leading to corrosive byproducts.

Section 3: Risk Mitigation and Self-Validating Protocols

A self-validating protocol is one where safety is an intrinsic part of the workflow, not an afterthought. This is achieved through a hierarchy of controls.

Engineering Controls: The First Line of Defense

- Chemical Fume Hood: All manipulations of this compound MUST be performed inside a certified chemical fume hood to contain flammable vapors and prevent inhalation of the corrosive material.[\[5\]](#)
- Emergency Equipment: A safety shower and eyewash station must be located within a 10-second travel distance of the work area.[\[5\]](#)[\[6\]](#) Their functionality must be verified on a regular schedule.

Personal Protective Equipment (PPE): The Last Barrier

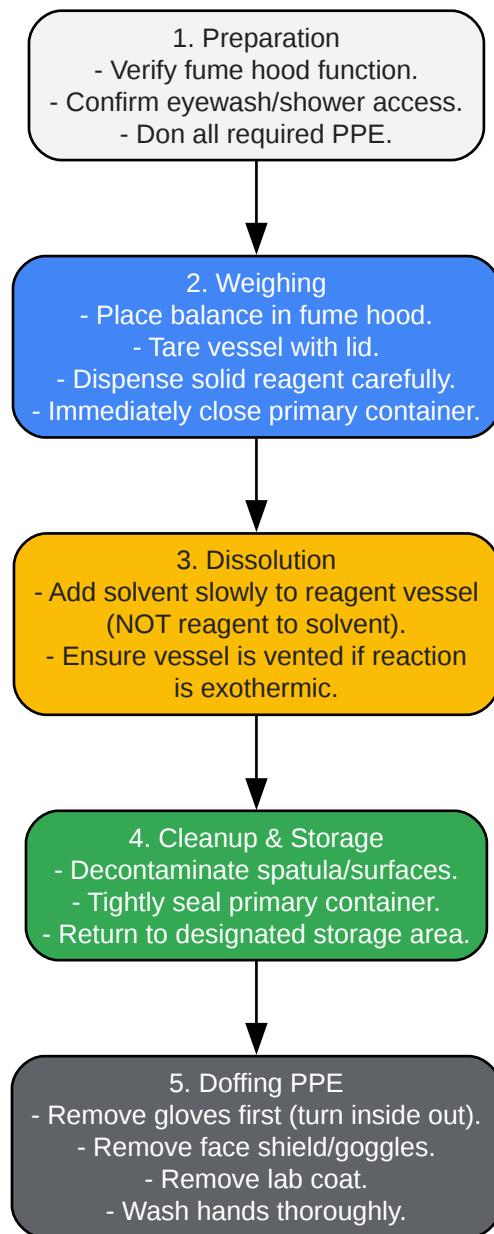

The selection of PPE must be based on the dual flammable and corrosive hazards.

Table 4: Mandatory PPE Ensemble

Body Part	Protection	Rationale and Specification
Eyes/Face	Goggles and Face Shield	Goggles provide a seal against splashes. ^[7] A face shield worn over goggles is mandatory to protect the entire face from splashes of this highly corrosive material.
Hands	Nitrile Gloves	Nitrile gloves offer adequate protection for incidental contact. ^[7] For prolonged handling or immersion, consult the manufacturer's compatibility charts and consider heavier-duty gloves. Always double-glove.
Body	Flame-Retardant Lab Coat	A flame-retardant (FR) lab coat protects against both fire hazards and chemical splashes.
Respiratory	Type ABEK (EN14387) Respirator Filter	A respirator should be available for non-routine or emergency situations. For routine work, the fume hood is the primary respiratory control.

Step-by-Step Safe Handling Workflow

This protocol for weighing and dispensing the reagent is designed to be inherently safe.

[Click to download full resolution via product page](#)

Caption: Standard workflow for handling the reagent.

Section 4: Storage and Incompatibility

Proper storage is critical to maintaining the stability of the reagent and preventing hazardous reactions.

- Storage Conditions: Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials.^[8] The container must be kept tightly closed to prevent contact with

atmospheric moisture.[8]

- Incompatible Materials: Isolate from:
 - Water and Moist Air: Causes rapid hydrolysis, releasing corrosive gases.[3][8]
 - Strong Bases and Alcohols: Can cause a violent exothermic reaction.[8][9]
 - Strong Oxidizing Agents: Increases fire and explosion risk.[10]
 - Metals: The corrosive byproducts can attack many metals.[9]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

Accidental Release (Spill) Response

For any spill, the immediate priority is personnel safety.

Caption: Decision flowchart for spill response.

First-Aid Measures

Immediate and thorough action is required following any exposure.

Table 5: Emergency First-Aid Procedures

Exposure Route	Action	Critical Rationale
Skin Contact	Immediately remove all contaminated clothing. [1] Drench the affected area with copious amounts of water for at least 15 minutes. [10] Seek immediate medical attention. [1]	Water dilutes and removes the chemical. Prolonged flushing is essential to ensure complete removal from the skin to stop the corrosive action.
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [1] [11] Remove contact lenses if possible. Seek immediate specialist medical attention. [10]	The eyes are extremely sensitive; rapid and extensive irrigation is critical to prevent permanent damage.
Inhalation	Move the victim to fresh air and keep them at rest in a position comfortable for breathing. [1] [8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.	To remove the victim from the contaminated atmosphere and ensure oxygenation.
Ingestion	Do NOT induce vomiting. [1] [12] Rinse the mouth with water. [1] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.	Inducing vomiting can cause the corrosive material to pass through and damage the esophagus a second time. [12]

Section 6: Disposal Considerations

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride and any materials contaminated with it are considered hazardous waste.

- NEVER dispose of this chemical down the drain or in regular trash.[\[6\]](#) This can damage plumbing and pollute waterways.
- All waste must be collected in designated, properly labeled, and sealed containers.
- Arrange for disposal via a licensed hazardous waste management company that can handle flammable and corrosive chemical waste.[\[6\]](#)

Conclusion

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is a potent and valuable synthetic reagent. Its utility is matched by its significant hazards, namely its flammability and, most critically, its severe, moisture-activated corrosivity. By understanding the chemical principles behind these hazards, professionals can implement robust, self-validating safety protocols that integrate engineering controls, appropriate PPE, and meticulous handling techniques. Adherence to the guidelines outlined in this document is essential for ensuring the safety of personnel and the integrity of research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS#:54403-98-4 | 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride | Chemsric [chemsrc.com]
- 2. 2-BROMO-4-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE | 54403-98-4 [amp.chemicalbook.com]
- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. nbino.com [nbino.com]
- 5. fishersci.com [fishersci.com]
- 6. actenviro.com [actenviro.com]

- 7. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. trainingrpq.com.au [trainingrpq.com.au]
- 12. fishersci.se [fishersci.se]
- To cite this document: BenchChem. [Safety data sheet for 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272969#safety-data-sheet-for-2-bromo-4-trifluoromethyl-benzenesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com